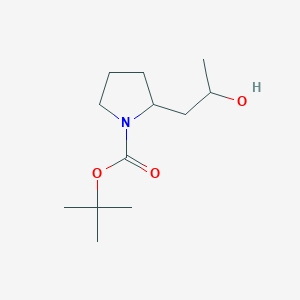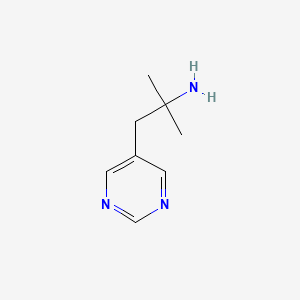
1,1-Dimethyl-2-pyrimidin-5-ylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(pyrimidin-5-yl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrimidine ring attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(pyrimidin-5-yl)propan-2-amine typically involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to yield the target compound . The reaction conditions often include the use of organic solvents such as chloroform and methanol, and the reduction step may involve hydrogenation in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(pyrimidin-5-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-methyl-1-(pyrimidin-5-yl)propan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-1-(pyrimidin-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methyl-1-(pyrimidin-5-yl)propan-2-amine include:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have various medicinal applications.
Imidazo[1,2-a]pyridines: These compounds also contain a heterocyclic ring and are known for their biological activities.
Indole derivatives: These compounds have a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness
2-methyl-1-(pyrimidin-5-yl)propan-2-amine is unique due to its specific combination of a pyrimidine ring and a propan-2-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-5-ylpropan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,9)3-7-4-10-6-11-5-7/h4-6H,3,9H2,1-2H3 |
InChI Key |
PXLUFLMBDHBPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


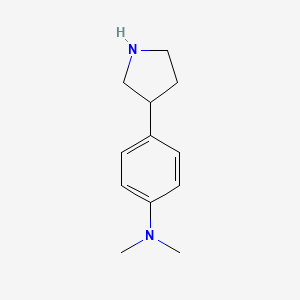
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
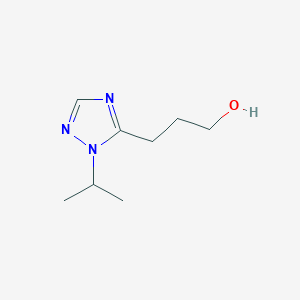
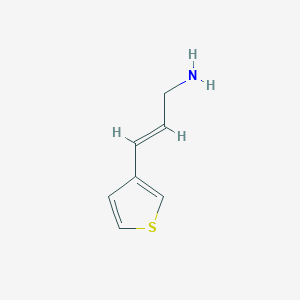



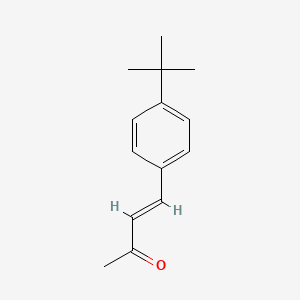
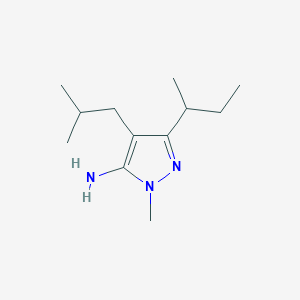
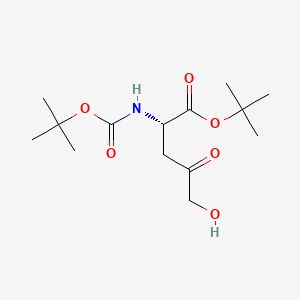
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
